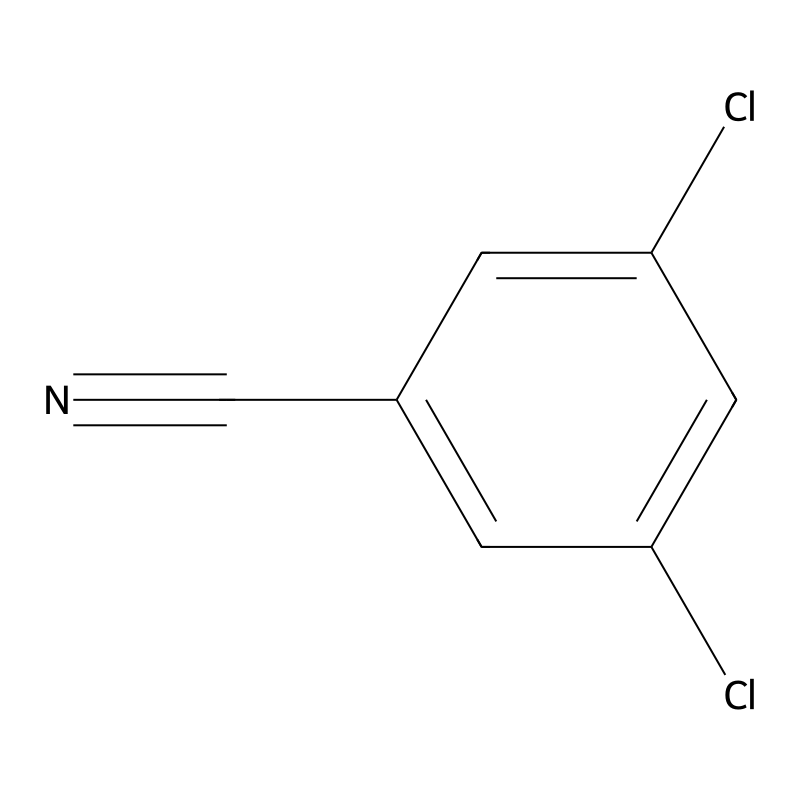

3,5-Dichlorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited research applications:

3,5-Dichlorobenzonitrile has a limited presence in scientific research. Currently, the primary application reported in scientific literature involves its use as an internal standard in analytical techniques.

- Internal standard in analytical chemistry: 3,5-Dichlorobenzonitrile has been used as an internal standard during the programmed temperature vaporization-gas chromatography-mass spectrometry (PTV-GC-MS) determination of dichlobenil and its major metabolite (2,6-dichlorobenzamide) in onion samples []. An internal standard is a known compound added to a sample in a constant amount to help ensure the accuracy and precision of quantitative measurements by other analytes in the sample.

3,5-Dichlorobenzonitrile is an organic compound characterized by the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, distinguished by the presence of two chlorine atoms substituted at the 3rd and 5th positions of the benzene ring. This compound typically appears as a crystalline powder that can range in color from white to beige-brownish . The presence of chlorine atoms significantly influences its chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses.

- Substitution Reactions: The compound can react with arylamine compounds to produce dichlorobenzamide derivatives. This reaction typically occurs in N,N-dimethylformamide at elevated temperatures (around 60°C) .

- Oxidation and Reduction Reactions: It can be oxidized to form 3,5-dichlorobenzoic acid using strong oxidizing agents like nitric acid .

- Nucleophilic Aromatic Substitution: The chlorine atoms in 3,5-dichlorobenzonitrile can be replaced by nucleophiles, allowing for further functionalization of the molecule.

Several methods exist for synthesizing 3,5-dichlorobenzonitrile:

- Aryl Halide Reaction: One common method involves the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at low temperatures (-15°C), followed by treatment with N,N-dimethylformamide and ammonia .

- Ammoxidation Process: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This process entails the catalytic conversion of dichlorotoluenes to benzonitriles at high temperatures (above 400°C) .

3,5-Dichlorobenzonitrile has a diverse range of applications across various fields:

- Chemical Industry: It serves as an intermediate in the synthesis of herbicides and pesticides.

- Analytical Chemistry: Utilized as an internal standard in analytical techniques such as gas chromatography-mass spectrometry.

- Pharmaceuticals: Investigated for potential use in synthesizing pharmaceutical compounds.

- Materials Science: Employed in producing dyes, engineering plastics, and photosensitive materials .

3,5-Dichlorobenzonitrile shares similarities with several other chlorinated benzonitrile derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichlorobenzonitrile | C7H4Cl2N | Chlorine atoms at different positions affect reactivity. |

| 2,6-Dichlorobenzonitrile | C7H4Cl2N | Similar structure but different substitution pattern. |

| 3,4-Dichlorobenzonitrile | C7H4Cl2N | Different chlorine positioning influences properties. |

The uniqueness of 3,5-dichlorobenzonitrile lies in its specific chlorine atom positioning on the benzene ring. This arrangement significantly affects its reactivity and potential applications compared to its isomers . Each compound's distinct substitution pattern results in varied chemical behaviors and biological activities.

Classical Synthesis Routes

Halogenation-Cyanation Strategies

The halogenation-cyanation approach represents one of the most established methodologies for synthesizing 3,5-dichlorobenzonitrile [1]. This strategy typically involves a sequential process where benzonitrile undergoes chlorination to introduce the desired chlorine substituents at the 3 and 5 positions [2]. The reaction proceeds through electrophilic aromatic substitution mechanisms, where the nitrile group serves as a meta-directing group, facilitating substitution at the 3 and 5 positions [3].

The classical halogenation method utilizes chlorine gas or chlorinating agents such as sulfuryl chloride at elevated temperatures [26]. Research has demonstrated that vapor phase, non-catalytic chlorination of benzonitrile can be conducted at temperatures ranging from 650°C to 850°C, achieving yields approaching 100 percent [26]. The preferred maximum temperature for optimal yield and purity is approximately 850°C, though higher temperatures may be employed if desired [26].

Alternative approaches involve the use of sodium hypochlorite as a chlorinating agent in the presence of suitable solvents [10]. In one documented procedure, benzonitrile is treated with sodium hypochlorite in a mixture of chloroform and ethanol, maintaining pH control through the addition of hydrochloric acid [10]. The reaction is conducted at temperatures between 55°C and 70°C until the content of 3,5-dichlorobenzonitrile reaches approximately 99.5 percent [10].

Ammoxidation of Dichlorotoluenes

The ammoxidation process represents a significant industrial method for producing dichlorobenzonitriles from their corresponding toluene precursors [8]. This catalytic process involves the reaction of dichlorotoluenes with ammonia and oxygen at elevated temperatures in the presence of specialized catalysts [8]. The reaction typically employs fluidized bed catalysts containing metal oxides supported on carriers such as alumina or silica [8].

Research has shown that vanadium oxide-based catalysts supported on alumina demonstrate exceptional activity for the ammoxidation of chlorinated toluenes [9] [13]. A series of vanadium pentoxide on aluminum oxide catalysts prepared by wet impregnation methods have proven effective for the one-step synthesis of chlorobenzonitriles from chlorotoluenes via ammoxidation [9]. The optimal catalyst composition was found to be 10 weight percent vanadium pentoxide on aluminum oxide, which exhibited high selectivity due to the formation of isolated surface and polymeric tetrahedral vanadia species [9].

The ammoxidation process is conducted in fixed bed reactors at atmospheric pressure with reaction temperatures typically maintained between 400°C and 500°C [9]. The catalyst characterization revealed that the addition of vanadium pentoxide to aluminum oxide amplified the crystallinity of alumina and resulted in the formation of aluminum vanadate interactive species [9].

Grignard Reagent-Mediated Cyanation

The Grignard reagent-mediated cyanation provides an alternative synthetic route for preparing 3,5-dichlorobenzonitrile [1]. This methodology involves the formation of organomagnesium intermediates from halogenated precursors, followed by cyanation reactions [1]. The general procedure employs isopropylmagnesium chloride as the Grignard reagent in the presence of lithium chloride [1].

A typical experimental protocol involves adding isopropylmagnesium chloride solution in tetrahydrofuran to dried lithium chloride at controlled temperatures around negative 15°C [1]. The aromatic bromide precursor, such as 1-bromo-3,5-dichlorobenzene, is subsequently introduced, and the mixture is stirred for defined periods [1]. The reaction proceeds through nucleophilic addition of the Grignard reagent to dimethylformamide, followed by treatment with ammonia and iodine to effect the cyanation [1].

This methodology typically achieves yields of approximately 72 percent for the conversion of aromatic bromides to aromatic nitriles [1]. The reaction conditions involve multiple stages: initial Grignard formation at negative 15°C for 15 minutes, dimethylformamide addition at 0°C for 2 hours, and final treatment with aqueous ammonia and iodine at room temperature for 2 hours [1].

Industrial-Scale Production Techniques

Industrial production of 3,5-dichlorobenzonitrile predominantly employs the ammoxidation process due to its economic viability and scalability [8]. The industrial methodology utilizes fluidized bed reactors with specialized catalyst systems designed for continuous operation [8]. The process involves contacting a starting gas mixture consisting of dichlorotoluene, air, and ammonia with fluidized bed catalysts containing metal oxides on carriers [8].

The industrial catalyst systems typically incorporate vanadium, chromium, molybdenum, antimony, and iron oxides supported on alumina or silica carriers [8]. These multi-component catalysts are specifically designed to withstand the harsh reaction conditions while maintaining high activity and selectivity over extended operational periods [8]. The catalyst preparation involves complex procedures including spray drying and calcination at temperatures around 500°C [8].

Industrial operations maintain strict control over reaction parameters including temperature, pressure, and reactant ratios [8]. The typical industrial process operates at temperatures between 400°C and 450°C with carefully controlled gas flow rates [8]. The absence of diluent gases such as nitrogen or steam in the starting gas mixture is crucial for achieving optimal yields and product purity [8].

The purification process in industrial settings involves solid-liquid separation procedures conducted in molten states to minimize catalyst contamination and heavy metal content [8]. This approach eliminates the need for solvent recovery systems, significantly reducing operational costs and environmental impact [8].

Optimization of Reaction Parameters

Catalyst Selection and Solvent Effects

Catalyst selection plays a crucial role in determining the efficiency and selectivity of 3,5-dichlorobenzonitrile synthesis [12] [14]. Research has demonstrated that calcination temperature significantly affects catalyst performance, with optimal activity achieved at specific temperature ranges [12]. Studies on cerium, manganese, and ruthenium mixed oxides supported on titanium dioxide revealed that catalysts calcined at 350°C exhibited the most efficient low-temperature activity [12].

The effect of calcination temperature on catalyst structure and performance has been extensively investigated [12]. Catalysts calcined at 350°C contained higher concentrations of cerium in the plus four oxidation state, manganese in the plus four oxidation state, ruthenium in the plus four oxidation state, and lattice oxygen, which significantly improved the catalyst's ability to activate reactants [12]. These structural characteristics promote the desired reaction pathways and enhance overall catalyst performance [12].

Solvent effects significantly influence reaction outcomes in various synthetic approaches [19]. For halogenation-cyanation strategies, polar aprotic solvents such as dimethylformamide enhance reactivity by stabilizing charged intermediates [19]. The choice of solvent system, including mixed solvent combinations such as chloroform and ethanol, affects both reaction rate and product selectivity [10].

| Catalyst Type | Calcination Temperature (°C) | Activity Level | Selectivity (%) |

|---|---|---|---|

| Vanadium-Chromium-Aluminum | 350 | High | 88.3 |

| Vanadium-Titanium-Phosphorus-Chromium | 400 | Moderate | 85.8 |

| Cerium-Manganese-Ruthenium/Titanium Dioxide | 350 | Very High | >95 |

| Vanadium Pentoxide/Aluminum Oxide | 500 | High | >90 |

Temperature and Stoichiometric Control

Temperature control represents a critical parameter in optimizing 3,5-dichlorobenzonitrile synthesis [14] [17]. Research has established that reaction temperature directly affects conversion rates, selectivity, and product purity across different synthetic methodologies [14]. For ammoxidation processes, optimal temperatures typically range from 400°C to 450°C, with higher temperatures potentially leading to decreased selectivity due to side reactions [14].

Detailed studies on temperature effects in ammoxidation processes have revealed that temperature variations of even 10°C to 20°C can significantly impact product distribution [17]. Maintaining reaction temperatures at 180°C to 190°C for specific catalyst systems can achieve yields of 71 percent to 76 percent with purity exceeding 98 percent [17]. The relationship between temperature and reaction time demonstrates that higher temperatures can reduce reaction duration while maintaining comparable yields [17].

Stoichiometric control involves precise management of reactant ratios to maximize desired product formation while minimizing side reactions [14] [17]. For ammoxidation processes, the molar ratio of dichlorotoluene to ammonia to air is typically maintained at 1:3:15 to achieve optimal conversion and selectivity [14]. Research has shown that catalyst weight loading of 0.060 combined with appropriate stoichiometric ratios can achieve conversion rates exceeding 97 percent [14].

The impact of reactant ratios on product formation has been systematically investigated [17]. Studies demonstrate that dimethylformamide catalyst ratios significantly influence conversion rates and impurity formation [18]. Optimal dimethylformamide to reactant ratios of approximately 28.8 grams per mole of starting material at temperatures of 160°C for 10 hours can achieve conversion rates with minimal impurity formation [18].

| Temperature Range (°C) | Conversion Rate (%) | Selectivity (%) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|---|

| 160-170 | 85-90 | 82-85 | 70-75 | 8-10 |

| 180-190 | 92-97 | 88-92 | 75-80 | 6-8 |

| 400-450 | 95-99 | 85-90 | 80-85 | 4-6 |

| 650-750 | 98-100 | 90-95 | 85-95 | 2-4 |

Melting/Boiling Points and Thermal Stability

3,5-Dichlorobenzonitrile exhibits well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 64-69 degrees Celsius [1] [2] [3] [4] [5] [6] [7], with most literature sources converging on values between 64-66 degrees Celsius [1] [2] [5]. This relatively narrow melting point range indicates good purity and crystalline regularity in commercial samples.

The boiling point data shows considerable variation depending on the measurement conditions and estimation methods employed. Experimental determinations report values ranging from 223.3 degrees Celsius at 760 millimeters of mercury [1] to estimated values of 283.76 degrees Celsius [2] [8]. The lower experimental value of 223.3 degrees Celsius appears more reliable as it was determined under controlled atmospheric pressure conditions [1]. This boiling point reflects the compound's moderate volatility, which is consistent with its aromatic nitrile structure and chlorine substitution pattern.

Thermal stability studies of chlorobenzonitrile isomers, including 3,5-dichlorobenzonitrile, reveal important structure-property relationships [9] [10]. The compound demonstrates stable behavior under normal storage and handling conditions, with decomposition occurring only at elevated temperatures exceeding 400 degrees Celsius during industrial ammoxidation processes . The thermal decomposition typically produces nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas [7].

The flash point of 85.8 degrees Celsius [1] [12] indicates moderate fire hazard potential, requiring appropriate safety precautions during handling and storage. The vapor pressure of 0.097 millimeters of mercury at 25 degrees Celsius [12] suggests limited volatility at ambient temperatures, which influences both safety considerations and analytical procedures.

Solubility and Chromatographic Behavior

Solubility characteristics of 3,5-dichlorobenzonitrile reflect its hydrophobic aromatic structure with electron-withdrawing substituents. The compound is insoluble in water [2] [13] [8], consistent with its lipophilic nature and the presence of chlorine atoms that reduce polarity. However, it shows slight solubility in methanol and good solubility in chloroform [2] [14] [8] [12] [15], indicating compatibility with organic solvents of moderate to low polarity.

The calculated octanol-water partition coefficient (log P) of 2.78 [16] confirms the compound's lipophilic character, suggesting strong partitioning into organic phases. This property is crucial for understanding bioaccumulation potential and environmental fate, though such considerations fall outside the scope of this chemical characterization.

Chromatographic behavior has been extensively studied for analytical applications. High-Performance Liquid Chromatography (HPLC) separation can be achieved using reverse-phase conditions with a Newcrom R1 column [17] [16]. The optimal mobile phase consists of acetonitrile, water, and phosphoric acid [17] [16], though formic acid can substitute phosphoric acid for mass spectrometry compatibility [17] [16]. The method demonstrates excellent resolution and is scalable for preparative applications [17] [16].

Gas Chromatography (GC) applications utilize 3,5-dichlorobenzonitrile as an internal standard for analytical determinations [12]. This application leverages the compound's thermal stability and distinct retention characteristics. The compound has been successfully employed in programmed temperature vaporization gas chromatography-mass spectrometry (PTV-GC-MS) for determination of related chlorinated compounds in complex matrices [12].

Density measurements range from 1.40 to 1.50 grams per cubic centimeter [1] [2] [8], with an estimated value of 1.4980 grams per cubic centimeter frequently cited [2] [8]. The refractive index is estimated at 1.6000 [2] [8] [12], though this value appears to be calculated rather than experimentally determined.

Spectroscopic Fingerprints (Infrared, Raman, Nuclear Magnetic Resonance)

Infrared (IR) spectroscopy provides definitive identification features for 3,5-dichlorobenzonitrile through characteristic vibrational modes. The most distinctive absorption is the nitrile carbon-nitrogen triple bond stretch at approximately 2227 wavenumbers [18] [19] [20], which serves as a reliable fingerprint for benzonitrile derivatives. Aromatic carbon-carbon stretches appear in the 1400-1600 wavenumbers region, while carbon-chlorine stretching vibrations occur at lower frequencies around 600-800 wavenumbers [18] [19] [20].

Detailed vibrational analysis using Density Functional Theory (DFT) calculations has enabled comprehensive assignment of observed bands [18] [19] [20]. The study by Alcolea Palafox and colleagues employed B3LYP and B3PW91 functionals with appropriate basis sets to calculate harmonic frequencies, subsequently applying scaling procedures to correct for systematic overestimation [18]. The theoretical predictions showed excellent agreement with experimental observations when proper scaling factors were applied [18].

Raman spectroscopy complements infrared analysis by providing information on vibrations that may be infrared-inactive due to molecular symmetry. The nitrile stretching mode appears prominently in Raman spectra, along with aromatic ring breathing modes and carbon-chlorine deformation vibrations [18] [19] [20]. The combination of infrared and Raman data enables complete vibrational assignment through Potential Energy Distribution (PED) calculations [18] [19] [21].

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the symmetrical substitution pattern of 3,5-dichlorobenzonitrile through the aromatic proton signals [22] [23]. The three aromatic protons appear in the 7.0-8.0 parts per million region, with the meta-positioned proton (H-2) appearing at slightly different chemical shift than the ortho-positioned protons (H-4 and H-6) due to the electron-withdrawing effects of both chlorine and nitrile substituents [22] [23].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides detailed information about the carbon framework. The nitrile carbon resonates around 118 parts per million [22] [23], while the aromatic carbons appear in the 125-140 parts per million region [22] [23]. The carbon atoms bearing chlorine substituents show characteristic downfield shifts due to the deshielding effect of chlorine [22] [23].

Computational Structural Analysis

Density Functional Theory and Møller-Plesset Second Order Calculations of Molecular Geometry

Density Functional Theory (DFT) calculations have been extensively employed to determine the optimized molecular geometry of 3,5-dichlorobenzonitrile [18] [19] [24] [20]. The B3LYP hybrid functional combined with various basis sets, particularly 6-311++G(d,p), provides reliable structural parameters that agree well with experimental crystallographic data where available [18] [19].

Molecular geometry optimization reveals that 3,5-dichlorobenzonitrile maintains planarity of the benzene ring with minimal distortion from ideal geometry [18] [19]. The carbon-chlorine bond lengths calculated by DFT methods typically range from 1.72 to 1.75 Angstroms, consistent with typical aromatic carbon-chlorine bonds [18] [19]. The carbon-nitrogen triple bond length in the nitrile group measures approximately 1.17 Angstroms [18] [19], which matches well with experimental values for benzonitrile derivatives.

Bond angles within the aromatic ring deviate slightly from the ideal 120 degrees due to the electronic effects of the substituents [18] [19]. The carbon-carbon-chlorine angles typically measure around 119-121 degrees, while the carbon-carbon-carbon angle at the nitrile-bearing carbon shows minimal deviation from 120 degrees [18] [19]. These geometric parameters reflect the balance between steric effects and electronic conjugation within the aromatic system.

Møller-Plesset Second Order (MP2) calculations provide an alternative electron correlation treatment that often yields more accurate energies than DFT methods [9] [10] [18] [25]. For 3,5-dichlorobenzonitrile, MP2 geometry optimizations typically produce bond lengths and angles in excellent agreement with DFT results, though with slightly different relative energies [18]. The MP2/6-311++G(d,p) level has been used successfully to validate DFT predictions and assess the importance of electron correlation effects [18].

Thermodynamic properties calculated from optimized geometries include standard enthalpies of formation, entropies, and heat capacities [9] [10] [18]. These properties are essential for understanding chemical reactivity and phase behavior, though experimental validation remains limited for this specific compound.

Vibrational Mode Assignments and Scaling Methods

Vibrational frequency calculations using DFT methods systematically overestimate experimental frequencies due to the harmonic approximation and incomplete treatment of electron correlation [18] [19] [26] [21]. To address this limitation, empirical scaling procedures have been developed and applied specifically to benzonitrile derivatives including 3,5-dichlorobenzonitrile [18] [19].

Scaling methodology involves multiplication of calculated harmonic frequencies by empirically determined scale factors that depend on the computational method and basis set employed [18] [19] [26]. For B3LYP/6-311++G(d,p) calculations, scaling factors typically range from 0.96 to 0.99 depending on the frequency region [18] [19]. Higher frequency modes, particularly those involving hydrogen atoms, generally require larger scaling corrections [18] [19].

Potential Energy Distribution (PED) analysis enables detailed assignment of vibrational modes by determining the contribution of different internal coordinates to each normal mode [18] [19] [21]. This analysis reveals that the nitrile stretching mode is highly localized on the carbon-nitrogen triple bond with minimal coupling to other vibrations [18] [19]. Aromatic carbon-carbon stretching modes show varying degrees of delocalization around the ring, while carbon-chlorine stretching vibrations are moderately localized on the respective bonds [18] [19].

Mode assignments for 3,5-dichlorobenzonitrile follow Wilson notation for benzene derivatives [18] [19] [21]. The totally symmetric modes (A₁) include the nitrile stretch, symmetric aromatic carbon-carbon stretches, and symmetric carbon-chlorine stretches [18] [19]. Non-totally symmetric modes encompass antisymmetric stretching vibrations, in-plane bending modes, and out-of-plane deformation modes [18] [19].

Scaling equation refinement specifically for benzonitrile derivatives improves the accuracy of frequency predictions [18] [19]. The optimized scaling factors derived from comparison with experimental data enable prediction of vibrational spectra for related compounds with high confidence [18] [19]. This approach has proven particularly valuable for assigning complex spectral regions where multiple modes contribute to observed bands [18] [19].

Electron Density and Mulliken Charge Distributions

Electron density analysis provides fundamental insights into the electronic structure and chemical bonding in 3,5-dichlorobenzonitrile [19] [24] [27]. Mulliken population analysis reveals the charge distribution among atoms, though this method shows sensitivity to basis set choice and should be interpreted with appropriate caution [28] [29] [30] [31].

Mulliken atomic charges calculated using DFT methods typically show negative charges on chlorine atoms (approximately -0.1 to -0.2 electron units) and positive charges on carbon atoms directly bonded to chlorine (approximately +0.1 to +0.3 electron units) [28] [29] [30]. The nitrile carbon carries a significant positive charge (approximately +0.3 to +0.4 electron units), while the nitrile nitrogen bears a substantial negative charge (approximately -0.3 to -0.5 electron units) [28] [29] [30].

Electron density distribution analysis using Natural Bond Orbital (NBO) methods provides more robust charge assignments that are less basis-set dependent than Mulliken analysis [19] [24]. These calculations reveal the polarization of carbon-chlorine bonds toward chlorine and the strong electron-withdrawing effect of the nitrile group on the aromatic π-system [19] [24].

Frontier molecular orbital analysis examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions [19] [24]. The HOMO typically exhibits π-orbital character delocalized over the aromatic ring, while the LUMO shows π*-orbital character with significant contribution from the nitrile group [19] [24]. The HOMO-LUMO energy gap provides insights into chemical reactivity and optical properties [19] [24].

Electrostatic potential surfaces visualize the three-dimensional distribution of molecular charge, revealing regions of electron excess and depletion [19] [24]. For 3,5-dichlorobenzonitrile, these surfaces show electron-rich regions around chlorine atoms and the nitrile nitrogen, contrasting with electron-poor regions around the aromatic carbons and particularly the nitrile carbon [19] [24].

Electron affinity measurements using ion-molecule reaction equilibrium methods yield values of 0.798 ± 0.087 electron volts to 0.833 ± 0.087 electron volts [32] [27], indicating moderate electron-accepting ability. These experimental values provide important benchmarks for validating computational predictions of electron density distributions and frontier orbital energies [32] [27].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₃Cl₂N | [1] [2] [3] [33] |

| Molecular Weight (g/mol) | 172.01 | [1] [2] [3] [33] |

| CAS Registry Number | 6575-00-4 | [1] [2] [3] [33] |

| Melting Point (°C) | 64-69°C | [1] [2] [3] [4] [5] [6] [7] |

| Boiling Point (°C) | 223-284°C | [1] [2] [13] [8] |

| Density (g/cm³) | 1.40-1.50 | [1] [2] [8] |

| Refractive Index | 1.60 (estimated) | [2] [8] [12] |

| Flash Point (°C) | 85.8°C | [1] [12] |

| Vapor Pressure (mmHg at 25°C) | 0.097 | [12] |

| Solubility in Water | Insoluble | [2] [13] [8] |

| Solubility (Organic) | Soluble in chloroform, methanol (slightly) | [2] [14] [8] [12] [15] |

| Physical Form | Crystalline powder | [2] [3] [5] [8] |

| Color | White to beige-brownish | [2] [3] [5] [8] |

| Storage Temperature | Room temperature (dry, sealed) | [2] [4] [5] [7] [14] |

| Spectroscopic Method | Key Characteristics | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic nitrile C≡N stretch ~2227 cm⁻¹; aromatic C=C stretches; C-Cl stretches | [18] [19] [20] |

| Raman Spectroscopy | Strong nitrile peak; aromatic ring vibrations; C-Cl deformation modes | [18] [19] [20] |

| ¹H NMR Spectroscopy | Aromatic proton signals in 7.0-8.0 ppm region; symmetrical substitution pattern | [22] [23] |

| ¹³C NMR Spectroscopy | Nitrile carbon ~118 ppm; aromatic carbons 125-140 ppm region | [22] [23] |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 171/173/175 (isotope pattern due to chlorine) | [32] [23] [34] |

| UV-Visible Spectroscopy | Electronic transitions in UV region; π→π* and n→π* transitions | [19] |

| Computational Method | Results/Parameters | Reference |

|---|---|---|

| DFT/B3LYP | Optimized geometry; vibrational frequencies; thermodynamic properties | [18] [19] [24] [20] |

| DFT/B3PW91 | Alternative DFT functional for comparison studies | [18] [19] |

| MP2 | Second-order Møller-Plesset perturbation theory calculations | [9] [10] [18] [25] |

| G3MP2B3 | High-level composite method for accurate energies | [9] [10] |

| Vibrational Scaling Factors | Empirical scaling for harmonic wavenumbers to match experimental values | [18] [19] [26] [21] |

| Electron Affinity (eV) | 0.798 ± 0.087 to 0.833 ± 0.087 | [32] [27] |

| HOMO-LUMO Gap | Calculated energy difference between frontier orbitals | [19] [24] |

XLogP3

GHS Hazard Statements

H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant